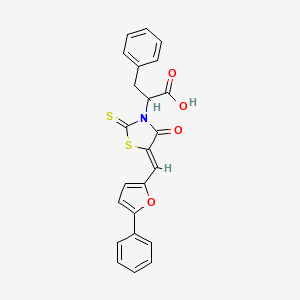

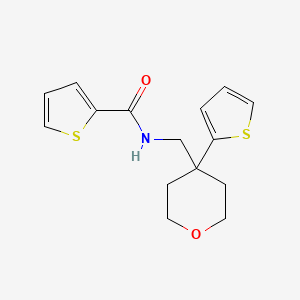

![molecular formula C12H10N6O2 B2960901 2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid CAS No. 889999-45-5](/img/structure/B2960901.png)

2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid” belongs to a class of compounds known as [1,2,4]triazolo[4,3-b]pyridazines . These compounds have been synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . They have shown potential insecticidal activity, especially in regulating the growth of 2nd instar Mythimna separata larvae .

Synthesis Analysis

The synthetic strategy for preparation of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazoles has been studied extensively . The process involves the treatment of 4-amino-2,4-dihydro-[1,2,4]triazole-3-thiones, derived from the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Molecular Structure Analysis

The structures of these compounds were characterized by the use of IR, NMR, EI-MS, and elemental analysis . The structure of one compound was further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the corresponding acylhydrazides with carbon disulfide and subsequent hydrazination cyclization reaction . This is followed by reactions with acetic anhydrides, carboxylic acids, acid chlorides, triethyl orthoacetate, and nitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized using various techniques such as IR, NMR, EI-MS, and elemental analysis . For instance, one of the compounds was found to have a melting point of 222.4–223.8 °C .科学的研究の応用

Anticancer Activity

The triazolopyridazine scaffold is known for its potential anticancer properties. The presence of a pyridine ring can enhance the molecule’s ability to interact with various biological targets, including enzymes and receptors that are pivotal in cancer progression. Research suggests that derivatives of triazolopyridazine exhibit significant activity against certain cancer cell lines, making them valuable for developing novel chemotherapeutic agents .

Antimicrobial and Antifungal Applications

Compounds with the triazolopyridazine structure have shown promising results as antimicrobial and antifungal agents. Their ability to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans, positions them as potential candidates for new antibiotic and antifungal drugs .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are of significant interest. They can potentially inhibit the production of inflammatory mediators, providing relief from pain and inflammation. This makes them suitable for research into treatments for conditions like arthritis and other inflammatory diseases .

Antioxidant Effects

Oxidative stress is a contributing factor to many chronic diseases. Triazolopyridazine compounds can act as antioxidants, scavenging free radicals and reducing oxidative damage. This application is crucial for the development of treatments aimed at preventing or managing oxidative stress-related conditions .

Enzyme Inhibition

Various enzymes play critical roles in disease mechanisms, and inhibitors of these enzymes can be therapeutic. Triazolopyridazine derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase. This property is particularly useful in designing drugs for diseases where enzyme dysregulation is a factor .

Antiviral Potential

The structural complexity of triazolopyridazine allows for interactions with viral components, offering a pathway for antiviral drug development. Research into the antiviral applications of these compounds, particularly against diseases with limited treatment options, is a promising field .

Insecticidal Activity

In agriculture, the search for environmentally friendly insecticides is ongoing. Triazolopyridazine derivatives have shown potential as insecticides, especially in regulating the growth of pests like the Mythimna separata larvae. This application is vital for sustainable agricultural practices and reducing the reliance on traditional, more toxic insecticides .

Drug Design and Development

The triazolopyridazine core is a versatile scaffold in drug design due to its ability to form specific interactions with target receptors. Its structural features facilitate the exploration of structure-activity relationships, aiding in the rational design of new drugs for multifunctional diseases. In silico pharmacokinetic and molecular modeling studies further support its utility in drug discovery .

将来の方向性

特性

IUPAC Name |

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKXZCBMJYIDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

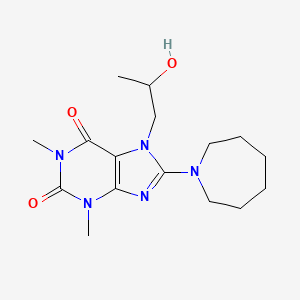

![3-[(4-Chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2960819.png)

![2-(Phenylmethoxycarbonylaminomethyl)spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2960823.png)

![3-(4-ethoxyphenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960827.png)

![6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2960831.png)

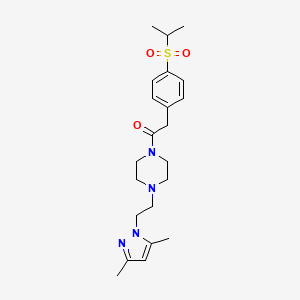

![3-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2960832.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960839.png)

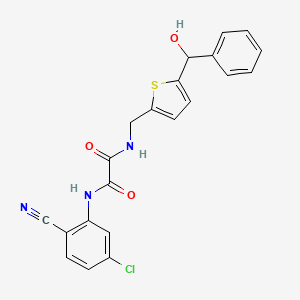

![N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2960840.png)

![2-(4-chlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960841.png)